6-(Butylaminomethylidene)-3-methoxycyclohexa-2,4-dien-1-one
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Overview
Description
6-(Butylaminomethylidene)-3-methoxycyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a butylaminomethylidene group and a methoxy group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butylaminomethylidene)-3-methoxycyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a butylamine derivative with a methoxy-substituted cyclohexadienone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Butylaminomethylidene)-3-methoxycyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(Butylaminomethylidene)-3-methoxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Butylaminomethylidene)-3-methoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
6-(Butylaminomethylidene)-3-methoxycyclohexa-2,4-dien-1-one: shares similarities with other methoxy-substituted cyclohexadienones and butylamine derivatives.
6-(N-Hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose: Another compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
917567-16-9 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(butyliminomethyl)-5-methoxyphenol |
InChI |
InChI=1S/C12H17NO2/c1-3-4-7-13-9-10-5-6-11(15-2)8-12(10)14/h5-6,8-9,14H,3-4,7H2,1-2H3 |
InChI Key |
KMFPAGQJOWVIHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
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